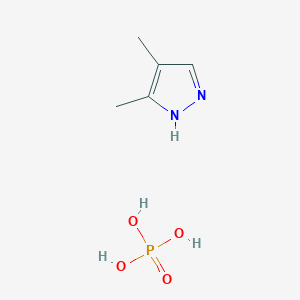

3,4-Dimethyl-1H-pyrazol-1-ium dihydrogenphosphate

説明

特性

CAS番号 |

202842-98-6 |

|---|---|

分子式 |

C5H11N2O4P |

分子量 |

194.13 g/mol |

IUPAC名 |

dihydrogen phosphate;3,4-dimethyl-1H-pyrazol-1-ium |

InChI |

InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |

InChIキー |

LXKCHCXZBPLTAE-UHFFFAOYSA-N |

正規SMILES |

CC1=C[NH2+]N=C1C.OP(=O)(O)[O-] |

外観 |

Assay:≥98%A crystalline solid |

ピクトグラム |

Corrosive; Irritant |

同義語 |

3,4-Dimethyl-1H-pyrazole Phosphate; DMPP; Entec; |

製品の起源 |

United States |

準備方法

Stepwise Synthesis via 3-Methyl-3-buten-2-one Intermediate

The most widely documented approach, described in patent CN102911119B, involves a two-step process starting with 2-butanone and paraformaldehyde.

Formation of 3-Methyl-3-buten-2-one

In the first step, 2-butanone reacts with paraformaldehyde in the presence of a protonic acid (e.g., sulfuric acid or p-toluenesulfonic acid) within a C1–C4 alcohol solvent (e.g., methanol). The reaction occurs at 30–60°C for 4–20 hours, yielding 3-methyl-3-buten-2-one after pH adjustment and distillation. Critical parameters include:

-

Molar Ratios :

-

2-butanone : paraformaldehyde = 1.0 : 0.9–2.0 (optimal 1.0 : 1.1–1.6)

-

Protonic acid : 2-butanone = 0.01–0.1 : 1

-

-

Solvent Ratio : Methanol mass = 1.0–3.0 times 2-butanone mass

This step achieves a high-purity intermediate while minimizing waste generation by avoiding concentrated sulfuric acid, a common but environmentally taxing reagent in earlier methods.

Cyclization and Oxidation to 3,4-Dimethylpyrazole

The second step employs hydrazine hydrate and hydrogen peroxide to convert 3-methyl-3-buten-2-one into DMP:

-

Hydrazine Reaction : Hydrazine hydrate and the intermediate are heated at 40–50°C for 2–8 hours, forming a pyrazoline derivative.

-

Oxidative Dehydrogenation : Addition of a basic compound (e.g., sodium hydroxide) and aqueous hydrogen peroxide at 25–30°C, followed by heating to 30–60°C for 3–10 hours, yields DMP via oxidation. Post-treatment (e.g., filtration and crystallization) achieves >95% purity.

Phosphorylation to DMPP

The final step involves dissolving DMP in ethanol and treating it with phosphoric acid at room temperature (pH 1–3). Stirring and subsequent filtration yield DMPP with minimal byproducts.

Industrial Formulation Strategies

Patent US11505511 details a scalable formulation process to enhance storage stability and compatibility with fertilizers. The method involves mixing a precursor solution (Solution S) containing:

-

10–22% DMPP

-

58–70% DMP

-

10–30% water

with additional phosphoric acid and water to achieve the final formulation (10–50% DMPP, 10–50% phosphoric acid, 10–60% water). This approach ensures homogeneity and prevents crystallization during storage, critical for commercial viability.

Reaction Optimization and Critical Parameters

Catalytic Efficiency and Solvent Selection

The use of methanol as a solvent in Step 1.1.1 improves reaction kinetics and product isolation compared to traditional solvents like toluene. Protonic acids (e.g., p-toluenesulfonic acid) offer higher selectivity than Lewis acids, reducing side reactions such as aldol condensation.

Oxidative Dehydrogenation Conditions

Hydrogen peroxide concentration and temperature during oxidation significantly impact yield. Excess H₂O₂ (>30% w/w) or temperatures >60°C promote over-oxidation, forming carboxylic acid derivatives, while insufficient H₂O₂ (<20% w/w) leaves unreacted pyrazoline.

Analytical and Stability Considerations

Quantification and Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise DMPP quantification in soil matrices, achieving a limit of detection (LOD) of 0.5 ng/g. Isotope-substituted internal standards (e.g., 3,5-dimethyl pyrazole-¹⁵N₂) improve recovery rates to >90% across concentration ranges.

Degradation Pathways

Despite its agricultural utility, DMPP degrades in alkaline soils (pH >7.5) via chemical oxidation, forming products such as 3-methyl-4-hydroxymethylpyrazole and dimerized species. Sterilized soil studies confirm that degradation is primarily abiotic, driven by reactive oxygen species (ROS) rather than microbial activity.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions:

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring .

科学的研究の応用

Nitrification Inhibition and Nitrous Oxide Mitigation

DMPP functions primarily as a nitrification inhibitor, which is crucial for reducing nitrous oxide (N2O) emissions from agricultural soils. N2O is a potent greenhouse gas, and its emissions can significantly contribute to climate change. Research indicates that DMPP can effectively reduce N2O emissions by altering the nitrification process:

- Mechanism of Action : DMPP inhibits the activity of ammonia-oxidizing bacteria (AOB), which are responsible for converting ammonium (NH4+) to nitrate (NO3−). By slowing this conversion, DMPP reduces the availability of NO3−, which is a substrate for denitrification that produces N2O.

- Case Study Findings : A study demonstrated that applying DMPP in horticultural soils resulted in over a 50% reduction in N2O emissions compared to untreated soils. The shift in the N2O:N2 ratio towards N2 indicates enhanced complete denitrification processes when DMPP is utilized .

Enhancing Nitrogen Use Efficiency

DMPP has been shown to improve nitrogen use efficiency in crops, which is critical for sustainable agricultural practices:

- Crop Studies : In trials involving 'Red Fuji' apples, the application of 1 mg DMPP kg−1 soil during fruit expansion reduced nitrogen losses and improved fruit quality by enhancing the retention of NH4+-N while decreasing NO3− leaching. This was achieved without adversely affecting overall fruit yield .

- Soil Health : The use of DMPP not only optimizes nitrogen availability but also enhances soil health by increasing dissolved organic carbon levels and promoting beneficial microbial communities that support nutrient cycling .

Environmental Benefits

The environmental implications of using DMPP extend beyond just reducing greenhouse gas emissions:

- Reduced Leaching : By inhibiting nitrification, DMPP minimizes nitrate leaching into groundwater systems, thereby protecting water quality. This is particularly important in regions susceptible to agricultural runoff.

- Sustainable Fertilization Practices : The long-lasting effects of DMPP allow for lower fertilizer application rates while maintaining crop productivity, leading to more sustainable farming practices .

Data Summary and Comparative Analysis

The following table summarizes key findings from various studies on the applications of DMPP:

作用機序

3,4-Dimethyl-1H-pyrazole phosphate exerts its effects by inhibiting the activity of ammonia monooxygenase, an enzyme crucial for the nitrification process in soil . This inhibition reduces the conversion of ammonium to nitrate, thereby maintaining higher levels of ammonium in the soil for plant uptake .

類似化合物との比較

Key Findings :

- Efficacy : DMPP and DMPSA require lower application rates than DCD, which must be applied at 5–10% of total N due to rapid degradation .

- Environmental Impact : DMPP reduces N₂O emissions by 30–50% in field trials, comparable to DMPSA but superior to DCD, which has variable performance under high soil moisture .

- Persistence : DMPP’s inhibitory effect lasts 4–10 weeks , outperforming Nitrapyrin (2–6 weeks) but shorter than DMPSA (8–12 weeks) .

Key Findings :

- DMPP is approved under EU Fertilizing Products Regulation (2019/1009) but faces scrutiny due to read-across toxicity data from structurally similar compounds .

- DCD has a defined TDI (1 mg/kg) due to residues in food chains, whereas DMPP lacks such limits, raising regulatory uncertainty .

Analytical Methods

Standardized protocols for quantifying DMPP (e.g., EN 16328:2012 using HPLC ) ensure precise monitoring in fertilizers. In contrast, DCD analysis often requires LC-MS/MS due to lower stability .

Q & A

Basic: What standardized analytical methods are recommended for quantifying DMPP in fertilizers, and how do they ensure reproducibility?

DMPP quantification in fertilizers is typically performed using high-performance liquid chromatography (HPLC) following standardized protocols such as DIN EN 16328:2013 . This method involves:

- Sample Preparation : Extraction of DMPP using polar solvents (e.g., methanol/water mixtures) under controlled pH to avoid degradation.

- Chromatographic Conditions : Reversed-phase C18 columns with UV detection at 210–230 nm, optimized for phosphate-containing compounds.

- Calibration : External standards with linearity validated over 0.1–10 mg/L .

Reproducibility is ensured by strict adherence to column temperature (25–30°C), flow rate (1.0 mL/min), and injection volume consistency. Cross-laboratory validation under this standard reports a relative standard deviation (RSD) of <5% .

Basic: How should researchers design experiments to evaluate DMPP's efficacy as a nitrification inhibitor in soil systems?

Key experimental parameters include:

- Soil Type : Test across textures (sandy, loamy) and pH ranges (5.5–8.0), as DMPP's stability varies with organic matter and microbial activity .

- Application Rates : Align with agricultural guidelines (0.8–1.6% DMPP relative to ammonium/urea nitrogen) .

- Control Variables : Include untreated soils and alternative inhibitors (e.g., dicyandiamide, DCD) for comparative efficacy analysis .

- Measurement Endpoints : Monitor ammonium (NH4+), nitrate (NO3−), and nitrous oxide (N2O) emissions weekly using ion chromatography or gas chromatography .

Advanced: How can HPLC parameters be optimized to resolve co-eluting peaks when analyzing DMPP in complex matrices like manure-amended soils?

Co-elution challenges arise from organic acids or humic substances. Optimization strategies include:

- Mobile Phase Adjustment : Use ion-pairing agents (e.g., tetrabutylammonium bromide) at 5–10 mM to enhance phosphate retention .

- Gradient Elution : Ramp acetonitrile from 5% to 40% over 15 minutes to separate polar interferents.

- Column Selection : Employ hydrophilic interaction liquid chromatography (HILIC) columns for improved resolution of ionic compounds .

Validation via LC-MS/MS with MRM transitions (e.g., m/z 194→98 for DMPP) is recommended for confirmation .

Advanced: How should researchers address contradictory data on DMPP's environmental impact, such as its variable N2O reduction efficacy (30–50%) across studies?

Discrepancies often stem from:

- Soil Temperature : DMPP degradation accelerates above 25°C, reducing inhibitor longevity in warmer climates .

- Microbial Community Composition : Proteobacteria-dominated soils show higher resilience to DMPP than those with Nitrospira .

- Application Timing : Pre- vs. post-fertilization affects inhibitor availability during peak nitrification phases.

Resolution Strategy : Conduct meta-analyses stratified by climate zones, soil microbiomes, and application protocols. Use mixed-effects models to isolate significant variables .

Advanced: What methodologies are suitable for assessing DMPP stability under anaerobic vs. aerobic soil conditions?

- Aerobic Incubation : Use microcosms with controlled O2 levels (20–21%) and monitor DMPP half-life via HPLC. Typical degradation rates: 7–14 days .

- Anaerobic Conditions : Employ flooded soil systems with redox potentials < −200 mV. Quantify DMPP metabolites (e.g., 3,4-dimethylpyrazole) via GC-MS .

- Isotopic Tracers : Radiolabeled DMPP (e.g., [14C]-DMPP) tracks mineralization pathways and non-extractable residues .

Basic: What safety protocols are critical when handling DMPP in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation of fine crystalline particles .

- Waste Disposal : Neutralize acidic phosphate residues before disposal per local regulations .

Advanced: How can researchers validate the specificity of DMPP detection in environmental samples with high background interference?

- Matrix-Matched Calibration : Prepare standards in extracted blank soil/filtered manure to account for matrix effects .

- Tandem Mass Spectrometry : Employ Q-TOF/MS for high-resolution mass accuracy (<5 ppm error) to distinguish DMPP from isobaric compounds .

- Spike-Recovery Experiments : Validate method accuracy (target: 90–110% recovery) across low (0.1 mg/kg) and high (10 mg/kg) concentration ranges .

Basic: What are the key differences in DMPP's mode of action compared to other nitrification inhibitors like Nitrapyrin?

- Target Enzyme : DMPP inhibits ammonia monooxygenase (AMO) in Nitrosomonas spp., whereas Nitrapyrin targets both AMO and methane monooxygenase .

- Persistence : DMPP degrades faster (half-life ~10 days) than Nitrapyrin (~30 days) but is less volatile .

- pH Sensitivity : DMPP efficacy declines in alkaline soils (pH > 8.0), while Nitrapyrin remains stable .

Advanced: What statistical approaches are recommended for analyzing time-series data on DMPP's inhibition efficiency?

- Nonlinear Regression : Fit logistic decay models to inhibitor degradation curves (e.g., ) .

- ANOVA with Repeated Measures : Compare treatment effects across sampling intervals, adjusting for autocorrelation .

- Survival Analysis : Estimate the probability of DMPP remaining effective beyond critical thresholds (e.g., >50% inhibition) over time .

Advanced: How can researchers mitigate the interference of soil colloids in DMPP extraction and quantification?

- Ultrasonic-Assisted Extraction : Apply 40 kHz ultrasound for 20 minutes to disrupt colloid-adsorbed DMPP .

- Centrifugal Filtration : Use 3 kDa molecular weight cutoff filters to remove humic acids .

- Solid-Phase Extraction (SPE) : Cleanup with mixed-mode (C18/SCX) cartridges to retain ionic interferents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。